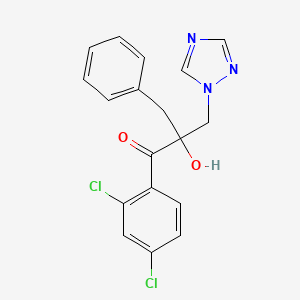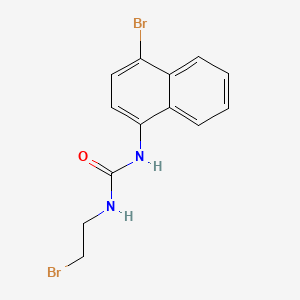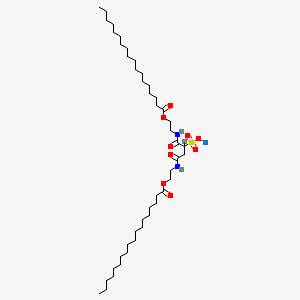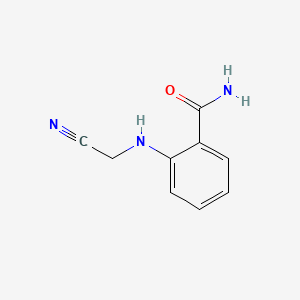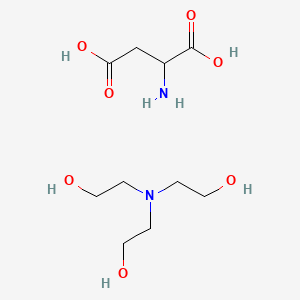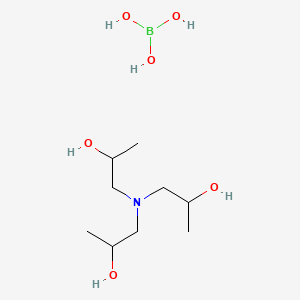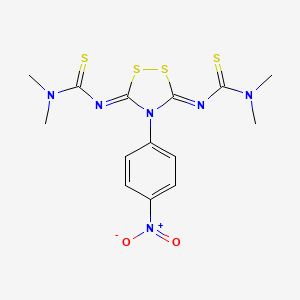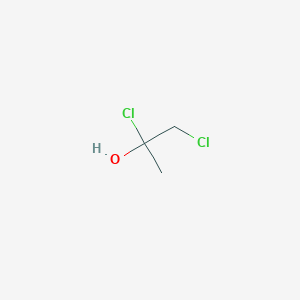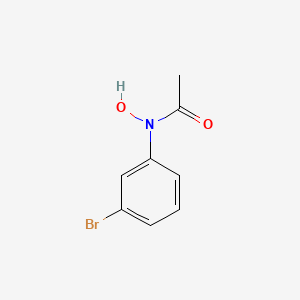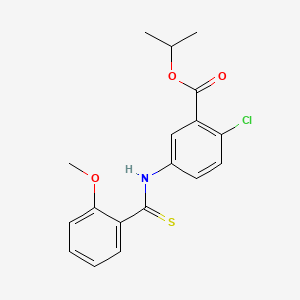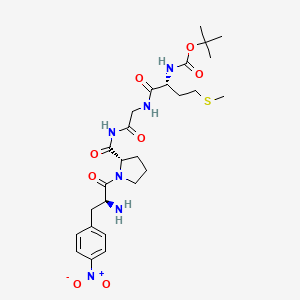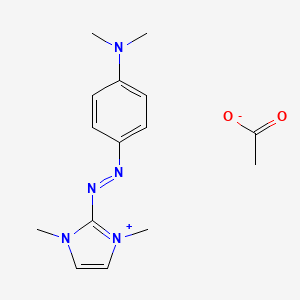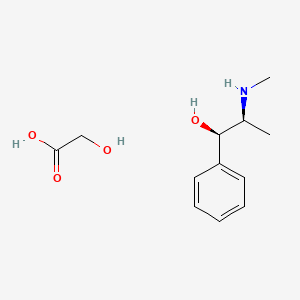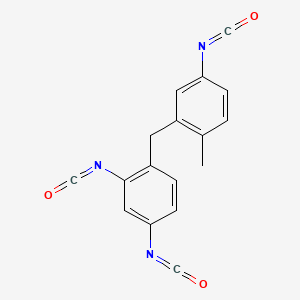
4-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate is an organic compound characterized by the presence of two isocyanate groups attached to a benzene ring. This compound is part of the broader class of diisocyanates, which are widely used in the production of polyurethanes and other polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate typically involves the reaction of 2-methylphenyl isocyanate with a suitable benzene derivative under controlled conditions. The reaction conditions include the use of a catalyst and maintaining a specific temperature range to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed to maintain efficiency. The process is optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The isocyanate groups can be oxidized to form carbamates.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The isocyanate groups can react with nucleophiles such as alcohols or amines to form urethanes or ureas.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like methanol or ammonia, often in the presence of a catalyst.
Major Products Formed:
Carbamates: Formed through oxidation reactions.
Amines: Resulting from reduction reactions.
Urethanes/Ureas: Produced through substitution reactions with alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used in the synthesis of polyurethane foams, coatings, and adhesives. Its reactivity with various nucleophiles makes it a versatile building block in polymer chemistry.
Biology: In biological research, it can be used to modify surfaces of materials to study cell adhesion and interactions.
Industry: Beyond polyurethane production, it is used in the manufacture of elastomers, sealants, and insulation materials.
Wirkmechanismus
The mechanism by which 4-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate exerts its effects involves the reaction of its isocyanate groups with nucleophiles. The isocyanate group reacts with nucleophiles such as alcohols or amines to form urethanes or ureas, respectively. The molecular targets and pathways involved are typically related to the formation of these new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-5-methylphenyl isocyanate: Contains a fluorine atom instead of a methyl group.
5-Chloro-2-methylphenyl isocyanate: Contains a chlorine atom instead of a methyl group.
Uniqueness: 4-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate is unique due to its specific arrangement of isocyanate groups and the presence of a methyl group on the phenyl ring, which influences its reactivity and applications compared to other isocyanates.
Eigenschaften
CAS-Nummer |
94213-39-5 |
|---|---|
Molekularformel |
C17H11N3O3 |
Molekulargewicht |
305.29 g/mol |
IUPAC-Name |
2,4-diisocyanato-1-[(5-isocyanato-2-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C17H11N3O3/c1-12-2-4-15(18-9-21)7-14(12)6-13-3-5-16(19-10-22)8-17(13)20-11-23/h2-5,7-8H,6H2,1H3 |
InChI-Schlüssel |
FCLSLHSWMAUISZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N=C=O)CC2=C(C=C(C=C2)N=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


